

A Technical Guide to Boc-D-Arg(Mtr)-OH for Peptide Research

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Compound of Interest

Compound Name: Boc-D-Arg(Mtr)-OH

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Boc-D-Arg(Mtr)-OH**, a critical raw material for the synthesis of arginine-containing peptides for research and drug development. This document details the properties of **Boc-D-Arg(Mtr)-OH** from various suppliers, provides extensive experimental protocols for its use in solid-phase peptide synthesis (SPPS), and explores the biological significance of the peptides synthesized from this building block, with a focus on integrin signaling and antithrombotic applications.

Supplier and Specification Overview of Boc-D-Arg(Mtr)-OH

The selection of a high-quality amino acid derivative is paramount for the successful synthesis of pure, active peptides. **Boc-D-Arg(Mtr)-OH** is offered by several reputable suppliers, each with specific quality and purity profiles. Below is a comparative summary of the key quantitative data for **Boc-D-Arg(Mtr)-OH** from prominent suppliers.

Supplier	Product Name	CAS Number	Molecular Weight	Purity (HPLC)	Purity (TLC)	Solubility	Storage Temperature
Millipore Sigma (Novabiochem®)	Boc-Arg(Mtr)-OH	102185-38-6	486.58	≥98.0%	≥98%	Clearly soluble (1 mmole in 2 ml DMF)	15-25°C
ChemScene	Boc-L-Arg(Mtr)-OH	102185-38-6	486.58	≥95%	Not specified	DMSO: 116.67 mg/mL (239.78 mM)	Room temperature
Santa Cruz Biotechnology	Boc-L-Arg(Mtr)-OH	102185-38-6	486.58	Not specified	Not specified	Not specified	Not specified
Alkali Scientific (distributed for Millipore Sigma)	Boc-Arg(Mtr)-OH	102185-38-6	486.58	Not specified	Not specified	Not specified	Not specified
Chempur	Boc-d-arg(mtr)-oh	200122-49-2	486.6	min 95%	Not specified	Not specified	Room temperature
MedchemExpress	Boc-L-Arg(Mtr)-OH	102185-38-6	486.58	99.06%	Not specified	DMSO: ≥30 mg/mL	-20°C (1 year), -80°C (2 years)

Note: Data is compiled from publicly available information on supplier websites. For lot-specific data, please refer to the Certificate of Analysis (CoA) from the respective supplier.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following sections provide detailed methodologies for the use of **Boc-D-Arg(Mtr)-OH** in solid-phase peptide synthesis, from the initial setup to the final cleavage and purification of the target peptide.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating Boc-D-Arg(Mtr)-OH

This protocol outlines a standard cycle for the incorporation of **Boc-D-Arg(Mtr)-OH** into a growing peptide chain on a solid support.^{[3][4]}

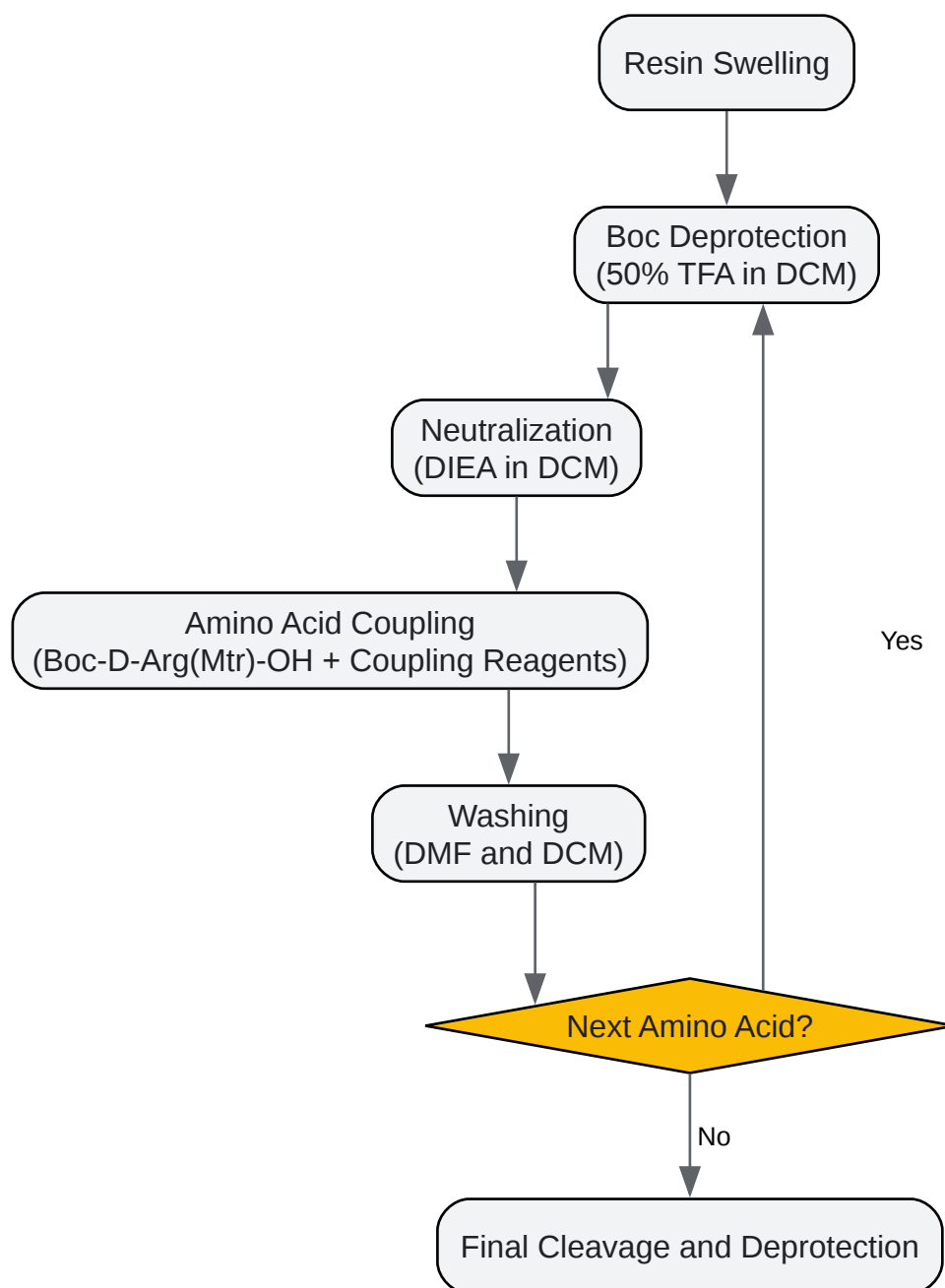
Materials:

- Pre-loaded resin (e.g., Merrifield resin with the first amino acid attached)
- **Boc-D-Arg(Mtr)-OH**
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
- Washing solvents (DCM, DMF, Isopropanol)

Protocol:

- Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
- Boc Deprotection:
 - Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes (pre-wash).

- Drain and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.
- Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).^[3]
- Neutralization:
 - Wash the resin with 5-10% DIEA in DCM for 2 minutes (repeat twice).
 - Wash the resin with DCM (3x).
- Coupling of **Boc-D-Arg(Mtr)-OH**:
 - In a separate vessel, pre-activate **Boc-D-Arg(Mtr)-OH** (2-4 equivalents relative to resin loading) with a suitable coupling agent (e.g., HBTU/HOBt) in DMF for 5-10 minutes.
 - Add the activated amino acid solution to the resin.
 - Add DIEA (2 equivalents) to the reaction vessel.
 - Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
 - Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates a complete reaction.
- Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
- Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.



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Boc-SPPS Workflow for Peptide Synthesis.

Cleavage of the Mtr Protecting Group and Resin

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The Mtr group on the arginine side chain is acid-labile and is typically removed under strong acidic conditions.

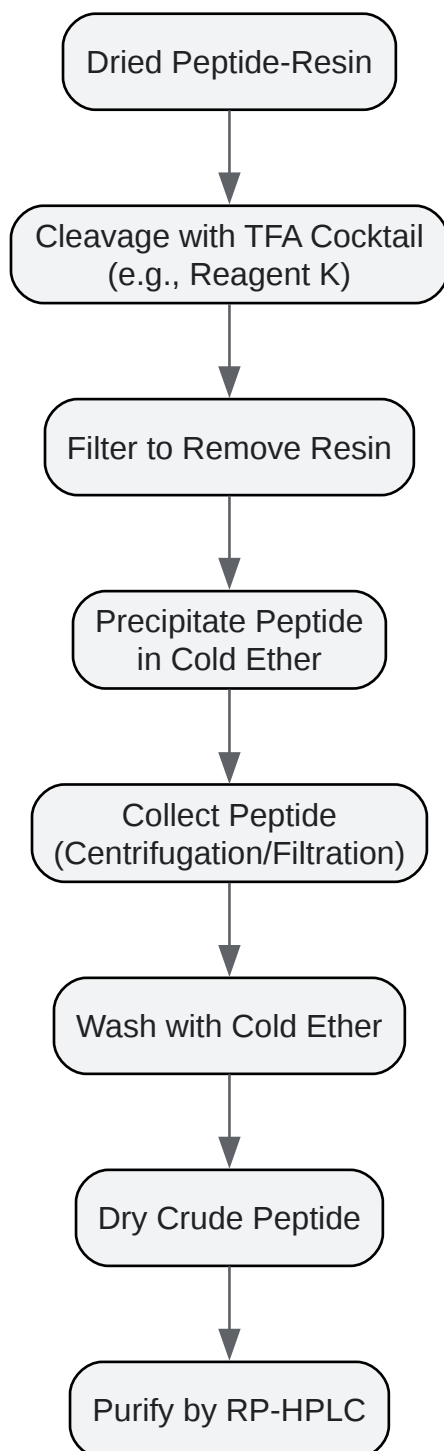
Materials:

- Peptide-resin
- Trifluoroacetic acid (TFA)
- Scavengers (e.g., phenol, water, thioanisole, 1,2-ethanedithiol (EDT))
- Cold diethyl ether

Protocol:

- Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
- Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for removing the Mtr group is Reagent K (TFA/water/phenol/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5).
- Cleavage Reaction:
 - Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
 - Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
- Peptide Precipitation:
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
 - Collect the precipitated peptide by centrifugation or filtration.
- Washing and Drying:
 - Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual cleavage reagents.
 - Dry the crude peptide under vacuum.

- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).



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Peptide Cleavage and Purification Workflow.

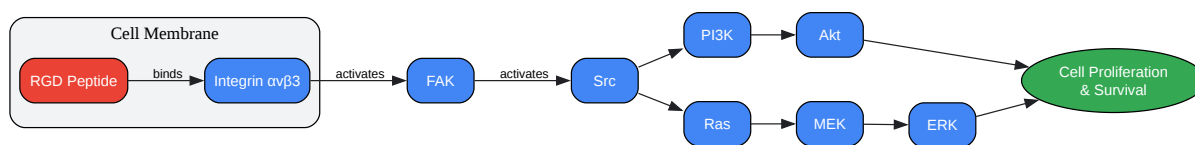
Biological Applications and Signaling Pathways

Arginine-containing peptides, particularly those with the Arg-Gly-Asp (RGD) sequence, play a crucial role in cell adhesion and signaling by interacting with integrin receptors.[5][6] The use of **Boc-D-Arg(Mtr)-OH** allows for the synthesis of stable RGD peptide analogs for studying these pathways and for developing potential therapeutics, for instance in the context of thrombosis and cancer.

Integrin $\alpha\beta3$ Signaling

Integrin $\alpha\beta3$ is a key receptor involved in cell-matrix interactions, angiogenesis, and tumor metastasis.[7][8] RGD peptides are potent ligands for this receptor, and their binding triggers a cascade of intracellular signaling events.

Upon binding of an RGD-containing peptide to integrin $\alpha\beta3$, the integrin undergoes a conformational change, leading to the recruitment of focal adhesion kinase (FAK) and Src family kinases. This initiates a downstream signaling cascade involving pathways such as the Ras-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival, and the PI3K-Akt pathway, which is also crucial for cell survival and growth.[9][10]



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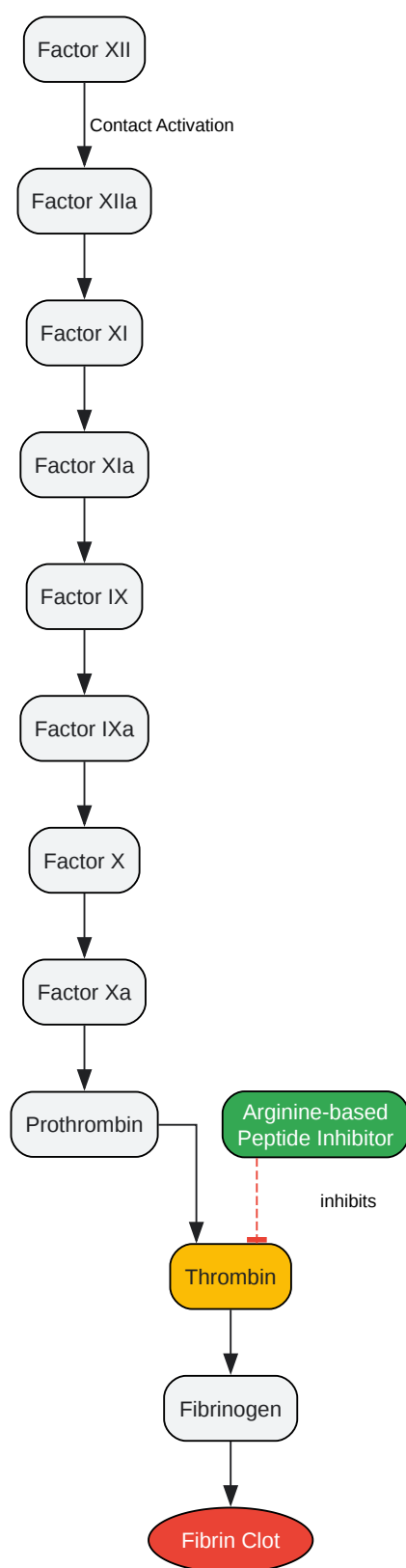
Integrin $\alpha\beta3$ Signaling Pathway.

Role in Antithrombotic Activity

Thrombin is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot.[5][11][12] Peptides containing arginine residues can act as inhibitors of thrombin, thereby exhibiting antithrombotic activity.[13]

The development of synthetic peptide inhibitors of thrombin is a significant area of research for the prevention and treatment of thrombotic diseases.

The intrinsic pathway of coagulation is initiated by the contact activation of Factor XII, leading to a cascade of enzymatic reactions that ultimately generate thrombin. Thrombin then acts on fibrinogen and platelets to form a stable thrombus. Arginine-based peptide inhibitors can directly target and block the active site of thrombin, preventing it from cleaving its substrates and thus inhibiting clot formation.



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Thrombin-Mediated Thrombosis Pathway and Inhibition.

Conclusion

Boc-D-Arg(Mtr)-OH is a versatile and essential building block for the synthesis of a wide range of arginine-containing peptides. Its use in Boc-SPPS, coupled with a fundamental understanding of its chemical properties and the biological roles of the resulting peptides, empowers researchers to advance our knowledge in areas such as cell adhesion, signaling, and the development of novel therapeutics for conditions like thrombosis and cancer. The careful selection of high-purity starting materials and the application of robust synthetic and purification protocols, as outlined in this guide, are critical for achieving successful research outcomes.

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